molecular formula C17H22N2O B14454075 1,3-Bis[methyl(phenyl)amino]propan-2-ol CAS No. 77893-38-0

1,3-Bis[methyl(phenyl)amino]propan-2-ol

Cat. No.: B14454075
CAS No.: 77893-38-0
M. Wt: 270.37 g/mol
InChI Key: KQJXCSNKBCPESU-UHFFFAOYSA-N
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Description

1,3-Bis[methyl(phenyl)amino]propan-2-ol is an organic compound with the molecular formula C17H22N2O It is a secondary amine and an alcohol, characterized by the presence of two phenyl groups attached to nitrogen atoms and a hydroxyl group on the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[methyl(phenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[methyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis[methyl(phenyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[methyl(phenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(1-methylethyl)amino]propan-2-ol: Similar structure but with isopropyl groups instead of phenyl groups.

    Bisoprolol: A beta-blocker with a similar core structure but different substituents.

Uniqueness

1,3-Bis[methyl(phenyl)amino]propan-2-ol is unique due to its combination of phenyl groups and hydroxyl functionality, which confer distinct chemical and biological properties

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1,3-Bis[methyl(phenyl)amino]propan-2-ol, and how is structural confirmation achieved?

Answer:
The compound is typically synthesized via condensation reactions between 2-hydroxy-1,3-propanediamine and substituted aldehydes or ketones under controlled conditions. Key steps include optimizing reaction temperature, solvent polarity, and stoichiometry to enhance yield. Structural confirmation requires multi-technique characterization:

  • FT-IR : Validates functional groups (e.g., N–H, C–N, and O–H stretches).
  • NMR Spectroscopy (¹H, ¹³C): Resolves proton environments and carbon frameworks, confirming regioselectivity.
  • LC-MS : Determines molecular weight and purity.
  • CHN Analysis : Ensures elemental composition .
    For derivatives (e.g., chlorophenyl variants), sulfanyl or amino linkages require thiourea or amine coupling agents .

Q. Basic: How does solvent choice influence the tautomeric equilibria of this compound, and what experimental approaches quantify these effects?

Answer:
Solvent polarity significantly impacts tautomerism due to differential stabilization of keto-enol or imine-amine forms. Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, while non-polar solvents favor neutral tautomers. Experimental methods include:

  • Variable-Temperature NMR : Tracks tautomer ratios by monitoring proton shifts across temperatures (e.g., enol vs. keto protons).
  • UV/Vis Spectroscopy : Identifies λmax shifts correlated with solvent-induced electronic transitions.
  • Computational Simulations (DFT, MP2) : Predict solvent effects on energy barriers and tautomer stability .

Q. Advanced: What computational strategies are employed to model the electronic and optical properties of this compound, and how do they align with experimental data?

Answer:
Density Functional Theory (DFT) and MP2 calculations model ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity and charge transfer. TD-DFT simulates excited-state transitions to correlate with UV/Vis absorption spectra. For example:

  • HOMO-LUMO gaps (~3–4 eV) suggest moderate electronic delocalization.
  • Simulated λmax values (e.g., 320–350 nm) match experimental UV/Vis data within ±10 nm.
    Discrepancies arise from solvent effects and approximations in solvation models, requiring hybrid QM/MM approaches for refinement .

Q. Advanced: How can researchers evaluate the biological activity of this compound derivatives, such as antimicrobial or anticancer potential?

Answer:
Stepwise Preclinical Strategy:

In Silico Screening : Dock derivatives into target proteins (e.g., bacterial enzymes, kinase receptors) using AutoDock or Schrödinger.

In Vitro Assays :

  • Antimicrobial : MIC/MBC testing against Gram+/Gram- bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Mechanistic Studies :

  • ROS generation (DCFH-DA probes).
  • Apoptosis markers (Annexin V/PI flow cytometry).

SAR Analysis : Modify substituents (e.g., chloro, methyl) to enhance potency .

Q. Basic: What analytical protocols ensure the purity of this compound in pharmaceutical research?

Answer:
Critical quality controls include:

  • HPLC/UPLC : Quantifies impurities (<0.1% threshold) using C18 columns and acetonitrile/water gradients.
  • Chiral Chromatography : Resolves enantiomers if stereocenters are present.
  • Reference Standards : Compare retention times and spectral data with certified materials (e.g., USP/EP impurities like 1,3-Bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) .

Q. Advanced: How does variable-temperature NMR spectroscopy resolve dynamic tautomerism in this compound, and what mechanistic insights arise?

Answer:
VT-NMR (e.g., 298–373 K) captures tautomer interconversion rates:

  • At low temperatures, distinct proton signals for enol/keto forms are resolved.
  • Heating coalesces signals, enabling calculation of activation energy (ΔG‡) via Eyring plots.
    Findings reveal solvent-dependent ΔG‡ values (e.g., 60–80 kJ/mol in DMSO), indicating hydrogen-bonding stabilizes transition states. This informs solvent selection for synthesis or catalysis .

Properties

CAS No.

77893-38-0

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1,3-bis(N-methylanilino)propan-2-ol

InChI

InChI=1S/C17H22N2O/c1-18(15-9-5-3-6-10-15)13-17(20)14-19(2)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3

InChI Key

KQJXCSNKBCPESU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN(C)C1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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